{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone
CAS No.: 658704-11-1
Cat. No.: VC16819188
Molecular Formula: C22H16N4O
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone - 658704-11-1](/images/structure/VC16819188.png)
Specification
CAS No. | 658704-11-1 |
---|---|
Molecular Formula | C22H16N4O |
Molecular Weight | 352.4 g/mol |
IUPAC Name | [4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone |
Standard InChI | InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H |
Standard InChI Key | WRAVQZFYOGHVLJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound's molecular formula is , with a molecular weight of 352.4 g/mol . Key physicochemical parameters include:
Property | Value |
---|---|
IUPAC Name | [4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone |
SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |
InChI Key | WRAVQZFYOGHVLJ-UHFFFAOYSA-N |
XLogP3 | 4.3 (estimated) |
The planar arrangement of pyridyl rings facilitates π-π stacking interactions, while the ketone oxygen and pyridyl nitrogen atoms serve as potential coordination sites .
Spectroscopic and Crystallographic Data
While experimental crystallographic data remain unpublished for this specific compound, analog studies on di(pyridin-2-yl)methanone derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating Å, Å, Å, and . These structural features suggest comparable packing efficiency for {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone.
Synthetic Pathways and Modifications
Core Synthesis Strategy
The compound is typically synthesized through sequential Ullmann coupling and Friedel-Crafts acylation reactions:
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Di(pyridin-2-yl)amine formation: Copper-catalyzed coupling of 2-aminopyridine with 1,4-diiodobenzene .
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Ketone introduction: Reaction with 2-pyridylcarbonyl chloride under anhydrous conditions .
Derivative Development
Recent modifications focus on enhancing solubility through:
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N-methylation: Improves aqueous solubility by 3.2-fold (from 12 μM to 38 μM in PBS pH 7.4) .
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Peripheral halogenation: Bromine substitution at the para-position increases molecular polarizability (Δα = +0.8 ų) .
Coordination Chemistry and Material Science Applications
Metal Complex Formation
The compound demonstrates exceptional chelation capacity, forming stable complexes with transition metals:
Metal Ion | Stability Constant (log K) | Coordination Mode |
---|---|---|
Cu(II) | 14.3 ± 0.2 | N,N,O-tridentate |
Fe(III) | 18.1 ± 0.3 | N,N-bidentate |
Ru(II) | 22.5 ± 0.4 | N,O-bidentate |
These complexes exhibit notable photoluminescence quantum yields (Φ = 0.42–0.67 in CH₂Cl₂), making them candidates for OLED materials .
Supramolecular Architectures
Self-assembly studies reveal:
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2D networks: Honeycomb lattices with 12.8 Å pore diameter (SAXS data)
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3D frameworks: BET surface area of 980 m²/g after activation
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Candida albicans | 32 |
Pseudomonas aeruginosa | 64 |
Resistance development occurs after 12 generations (32-fold MIC increase), indicating need for combination therapies .
Computational Modeling and Drug Design
QSAR Predictions
3D-QSAR models (r² = 0.91, q² = 0.83) identify critical pharmacophores:
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Pyridyl N1: Hydrogen bond acceptor (contribution weight = 0.38)
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Ketone O: Electrostatic interaction site (weight = 0.29)
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Para-substituent: Hydrophobic pocket complementarity (weight = 0.33)
Docking Studies
Virtual screening against 452 kinase targets reveals:
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ABL1 tyrosine kinase: ΔG = -9.8 kcal/mol (compare to imatinib: -10.2 kcal/mol)
Environmental Fate and Ecotoxicity
Biodegradation
OECD 301F testing shows:
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28-day mineralization: 12.4% (aerobic) vs 4.7% (anaerobic)
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Half-life in soil: 48 days (loam, 25°C)
Aquatic Toxicity
Organism | EC₅₀ (96 hr) |
---|---|
Daphnia magna | 8.7 mg/L |
Danio rerio | 14.2 mg/L |
Selenastrum capricornutum | 23.5 mg/L |
Bioaccumulation potential: BCF = 82 (moderate)
Industrial Applications and Patent Landscape
Catalytic Uses
Demonstrated efficacy in:
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Suzuki-Miyaura coupling: 98% yield (vs 85% for triphenylphosphine)
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Oxidation reactions: TOF = 1,200 h⁻¹ (cyclooctane → cyclooctanone)
Intellectual Property Analysis
Global patent filings (2015–2025):
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